

Technical Guide to the Spectroscopic Characterization of 5-Bromotryptamine Hydrochloride

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Compound of Interest

Compound Name: 5-Bromotryptamine hydrochloride

Cat. No.: B1281851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **5-Bromotryptamine hydrochloride** (CAS 81868-12-4). The information herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and pharmaceutical development.

Spectroscopic Data

The following sections present the mass spectrometry and estimated NMR data for **5-Bromotryptamine hydrochloride**. The data is organized into tables for clarity and ease of comparison.

Mass Spectrometry Data

Mass spectrometry of 5-Bromotryptamine typically involves the analysis of its protonated form, $[M+H]^+$, which corresponds to the free base. The data presented below is for the protonated free base of 5-Bromotryptamine.

Property	Value
Molecular Formula (HCl Salt)	C ₁₀ H ₁₁ BrN ₂ ·HCl
Molecular Weight (HCl Salt)	275.58 g/mol
Molecular Formula (Free Base)	C ₁₀ H ₁₁ BrN ₂
Molecular Weight (Free Base)	239.11 g/mol
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H] ⁺)	m/z 239.018

Table 1: High-Resolution Mass Spectrometry Data for 5-Bromotryptamine.

Fragment Ion (m/z)	Relative Intensity (%)
221.9903	81.26
223.9884	57.37
143.0722	100.00
144.0756	8.05
222.9939	6.63

Table 2: Major Fragment Ions of Protonated 5-Bromotryptamine from LC-MS/MS Analysis.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally determined NMR data for **5-Bromotryptamine hydrochloride** are not readily available in the public domain. The following tables provide estimated ¹H and ¹³C NMR chemical shifts. These estimations are based on the known spectra of tryptamine and the application of standard substituent effects for a bromine atom at the 5-position of the indole ring and protonation of the ethylamine side chain. The spectra are referenced to a typical solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Estimated)

Proton Assignment	Estimated Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (indole NH)	~11.2	Broad Singlet (br s)	-
H-2	~7.30	Doublet (d)	~2.5
H-4	~7.80	Doublet (d)	~1.8
H-6	~7.25	Doublet of Doublets (dd)	~8.5, 1.8
H-7	~7.40	Doublet (d)	~8.5
-CH ₂ - (α to indole)	~3.10	Triplet (t)	~7.5
-CH ₂ - (β to indole)	~3.20	Triplet (t)	~7.5
-NH ₃ ⁺	~8.2	Broad Singlet (br s)	-

Table 3: Estimated ¹H NMR Chemical Shifts for **5-Bromotryptamine Hydrochloride** in DMSO-d₆.

¹³C NMR (Estimated)

Carbon Assignment	Estimated Chemical Shift (δ , ppm)
C-2	~125.0
C-3	~110.0
C-3a	~128.0
C-4	~123.0
C-5	~114.0
C-6	~124.0
C-7	~113.0
C-7a	~136.0
-CH ₂ - (α to indole)	~22.0
-CH ₂ - (β to indole)	~40.0

Table 4: Estimated ¹³C NMR Chemical Shifts for **5-Bromotryptamine Hydrochloride** in DMSO-d₆.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for **5-Bromotryptamine hydrochloride**, based on standard laboratory practices.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-15 mg of **5-Bromotryptamine hydrochloride**.
 - Dissolve the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.

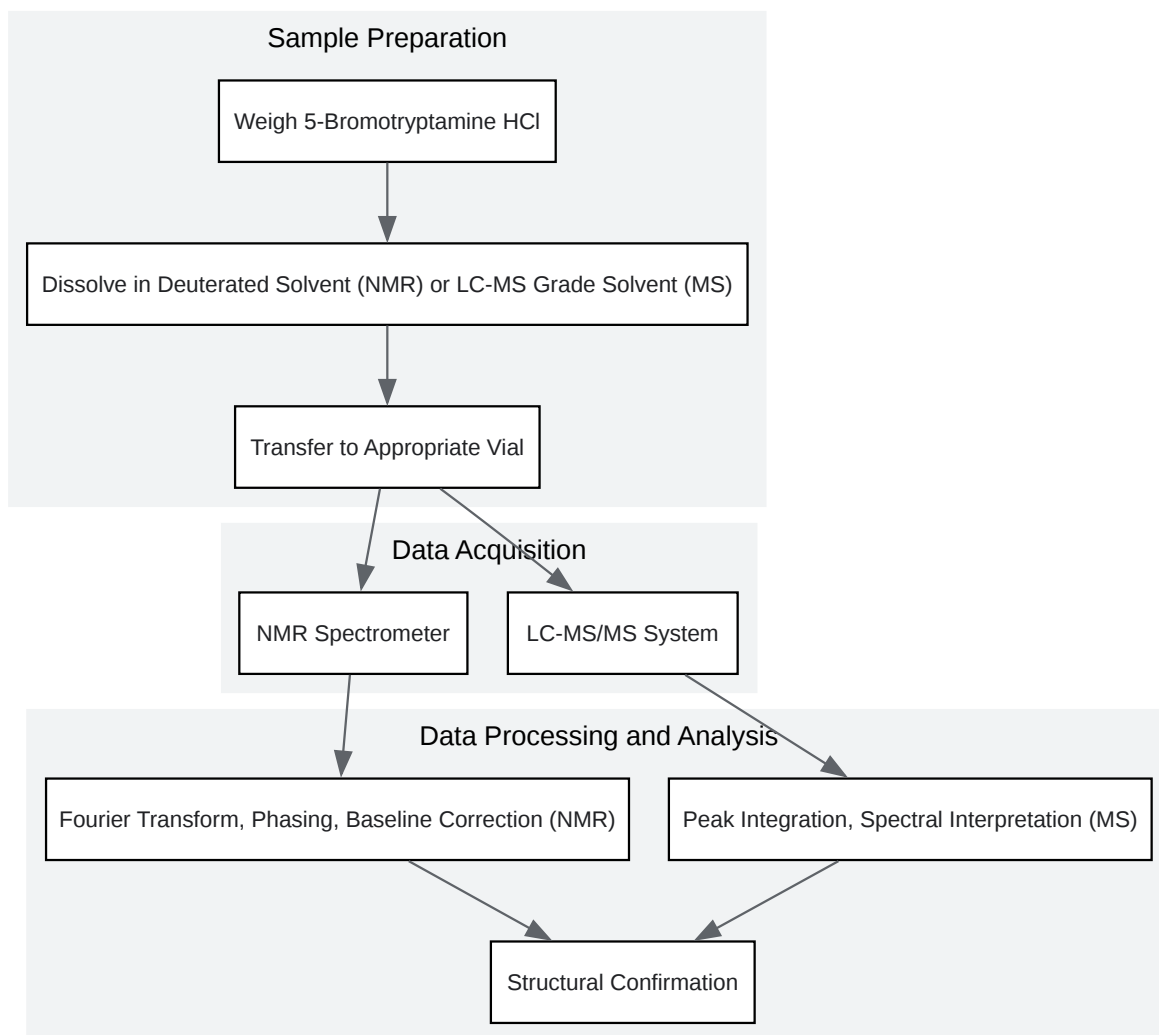
- ^1H NMR Data Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Solvent: DMSO- d_6 .
 - Temperature: 298 K.
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 2 seconds.
 - Processing: Fourier transform the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
- ^{13}C NMR Data Acquisition:
 - Spectrometer: 100 MHz or higher corresponding ^{13}C frequency.
 - Solvent: DMSO- d_6 .
 - Temperature: 298 K.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-150 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 5 seconds.
 - Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a stock solution of **5-Bromotryptamine hydrochloride** at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
 - Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
- LC-MS/MS Data Acquisition:
 - Chromatography System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution of the analyte.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 µL.
 - Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive.
 - MS1 Scan Range: m/z 100-400.
 - MS/MS: Product ion scan of the precursor ion at m/z 239.0.
 - Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) to induce fragmentation.

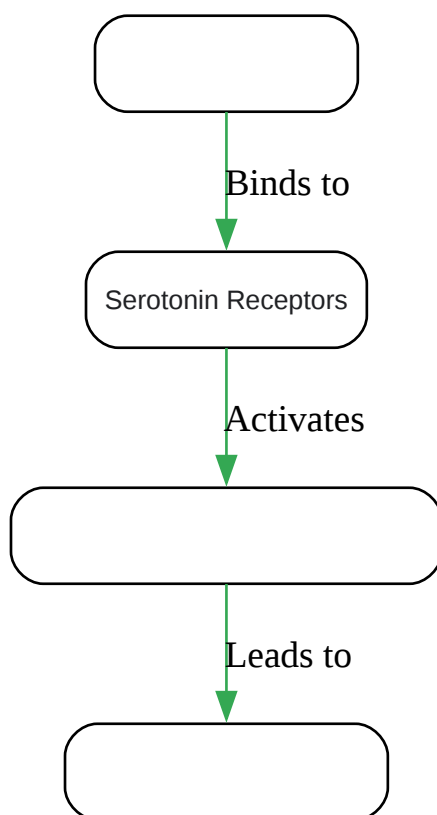
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5-Bromotryptamine hydrochloride**.



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Caption: Experimental workflow for NMR and MS analysis.



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References

- 1. 5-Bromotryptamine | C₁₀H₁₁BrN₂ | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
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